Acetyl-sec-heptylsulphonyl peroxide

Description

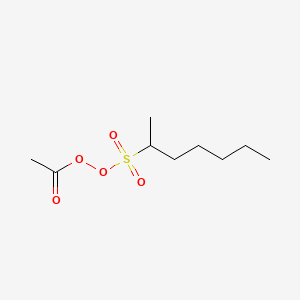

Structure

2D Structure

3D Structure

Properties

CAS No. |

33970-43-3 |

|---|---|

Molecular Formula |

C9H18O5S |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

heptan-2-ylsulfonyl ethaneperoxoate |

InChI |

InChI=1S/C9H18O5S/c1-4-5-6-7-8(2)15(11,12)14-13-9(3)10/h8H,4-7H2,1-3H3 |

InChI Key |

WRUWUYLNUMCQJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)S(=O)(=O)OOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Acetyl Sec Heptylsulphonyl Peroxide and Analogous Acyl Sulfonyl Peroxides

Strategies for O-O Bond Formation in Peroxy Compounds

The construction of the O-O bond is a critical step in the synthesis of peroxy compounds. Various established methods can be adapted for the specific synthesis of acyl sulfonyl peroxides.

Overview of Established Peroxide Synthesis Routes

The synthesis of organic peroxides generally relies on several key strategies. One common approach involves the reaction of a hydroperoxide with an electrophile. For instance, alkyl hydroperoxides can react with alkyl halides or sulfates in the presence of a base to form dialkyl peroxides. Another significant route is the autoxidation of hydrocarbons, where atmospheric oxygen reacts with a substrate to form a hydroperoxide, which can then be converted to other peroxides.

In the context of acyl peroxides, a prevalent method is the acylation of hydrogen peroxide or peroxy acids. For example, diacyl peroxides can be synthesized by reacting a carboxylic acid chloride or anhydride (B1165640) with hydrogen peroxide in the presence of a base. google.com Similarly, peroxy esters can be formed from the reaction of a carboxylic acid with a hydroperoxide. These fundamental reactions provide a framework for the more specific synthesis of acyl sulfonyl peroxides.

Specific Approaches to Acyl Sulfonyl Peroxide Synthesis from Precursors

The synthesis of an acyl sulfonyl peroxide, such as acetyl-sec-heptylsulfonyl peroxide, is most directly achieved through the reaction of a sulfonyl chloride with a peroxycarboxylic acid or its corresponding salt. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The general reaction can be represented as: R-SO₂Cl + R'-C(O)OOH → R-SO₂-O-O-C(O)R' + HCl

In the specific case of acetyl-sec-heptylsulfonyl peroxide, the precursors would be sec-heptylsulfonyl chloride and peroxyacetic acid. The reaction proceeds with the nucleophilic peroxyacetic acid attacking the electrophilic sulfur atom of sec-heptylsulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired peroxide bond. The use of a base is often employed to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of acetyl-sec-heptylsulfonyl peroxide is highly dependent on the efficient preparation of its key precursors: sec-heptylsulfonyl chloride and a suitable acetyl peroxide source, typically peroxyacetic acid.

Preparation of Sulfonyl Chloride and Carboxylic Acid Derivatives

sec-Heptylsulfonyl Chloride: Alkanesulfonyl chlorides are commonly prepared through the oxidative chlorination of the corresponding thiols. For the synthesis of sec-heptylsulfonyl chloride, sec-heptanethiol would be the starting material. A variety of oxidizing and chlorinating agents can be employed for this transformation. A particularly effective method involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂), which allows for a rapid and high-yielding conversion under mild conditions. researchgate.net Other reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in the presence of a chloride source and water, or systems like zirconium tetrachloride with hydrogen peroxide. researchgate.netnih.gov

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Acetonitrile, Room Temperature | Fast reaction, high yield, mild conditions | researchgate.net |

| H₂O₂ / ZrCl₄ | Acetonitrile, Room Temperature | Excellent yields, short reaction times | researchgate.net |

| N-Chlorosuccinimide (NCS) / H₂O | Acetonitrile or Dichloromethane | Mild conditions, suitable for in situ generation | nih.gov |

| Aqueous Chlorine (Cl₂) | Aqueous media | Traditional method | researchgate.net |

Peroxyacetic Acid: Peroxyacetic acid (CH₃C(O)OOH) is a key reagent that provides the acetyl peroxy group. It is typically prepared by the acid-catalyzed reaction of acetic acid with hydrogen peroxide. Strong acids like sulfuric acid are often used as catalysts. The reaction is an equilibrium process, and to obtain higher concentrations of peroxyacetic acid, acetic anhydride can be used instead of acetic acid, which also consumes the water byproduct.

| Reactants | Catalyst | Key Features |

|---|---|---|

| Acetic Acid + Hydrogen Peroxide | Sulfuric Acid | Equilibrium reaction, typically yields a solution of peroxyacetic acid. |

| Acetic Anhydride + Hydrogen Peroxide | Acid or Base | Can produce solutions with lower water content; can be hazardous if not controlled. |

| Autoxidation of Acetaldehyde | - | Industrial method for large-scale production. |

Challenges and Innovations in Precursor Reactivity

A primary challenge in the synthesis of acyl sulfonyl peroxides is the inherent instability of the peroxide bond. The precursors themselves can also present reactivity challenges. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Peroxyacetic acid is a strong oxidizing agent and can be explosive in high concentrations, requiring careful handling and controlled reaction conditions.

Innovations in this field focus on the development of milder and more selective reagents and reaction conditions. For the preparation of sulfonyl chlorides, methods that avoid harsh reagents like gaseous chlorine are preferred for laboratory-scale synthesis due to safety and handling concerns. researchgate.net The use of solid-supported catalysts or phase-transfer catalysts can also improve the efficiency and safety of these transformations.

Reaction Conditions and Catalytic Systems in Peroxide Synthesis

The reaction to form acetyl-sec-heptylsulfonyl peroxide from its precursors is typically carried out in a biphasic system or in a suitable organic solvent at low temperatures to ensure the stability of the peroxide product. The choice of solvent is crucial; it must be inert to the strong oxidizing conditions and capable of dissolving the reactants. Ethereal or chlorinated solvents are often employed.

The reaction is generally facilitated by the presence of a base to neutralize the hydrochloric acid formed during the reaction. Aqueous solutions of bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. The pH of the reaction mixture is carefully controlled to optimize the yield and minimize side reactions, such as the decomposition of the peroxide product.

While many preparations of similar peroxides proceed without a specific catalyst for the coupling step, the use of phase-transfer catalysts can be beneficial in biphasic systems. These catalysts facilitate the transfer of the peroxycarboxylate anion from the aqueous phase to the organic phase where the sulfonyl chloride is located, thereby accelerating the reaction rate.

Exploration of Oxidizing Agents and Catalysts for O-O Bond Formation

The formation of the peroxy bond is the critical step in synthesizing acyl sulfonyl peroxides. This transformation requires the use of potent oxidizing agents, often in conjunction with catalysts to enhance reaction rates and selectivity.

Common Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a widely utilized oxidant in peroxide synthesis due to its high reactivity and environmentally benign nature, with water being its primary byproduct. rsc.orgnih.gov Molecular oxygen (O₂) also serves as a key oxidant, particularly in biomimetic and industrial catalytic processes. nih.gov The synthesis of peroxide esters frequently involves the reaction of alkyl hydroperoxides with acid chlorides, typically in the presence of an aqueous alkali. researchgate.net

Catalytic Systems: Catalysts are crucial for activating less reactive oxidants and directing the reaction towards the desired peroxide product. Transition metal complexes are prominent in this role. nih.gov For instance, iron (Fe) complexes can catalyze aerobic oxygenation, while palladium (Pd) catalysts are researched for the direct synthesis of hydrogen peroxide from hydrogen and oxygen. mdpi.comresearchgate.netcolorado.edu Cobalt salts, such as cobalt chloride, have been shown to catalyze oxidation reactions using hydrogen peroxide. youtube.com

Organocatalysis offers an alternative, metal-free approach. Ketones, such as 2,2,2-trifluoroacetophenone, can act as efficient catalysts for epoxidation reactions using hydrogen peroxide, even at low concentrations. rsc.org This type of catalysis proceeds through the formation of a more reactive dioxirane (B86890) intermediate. The table below summarizes various catalytic systems explored for oxidation reactions relevant to peroxide synthesis.

Interactive Data Table: Comparison of Oxidizing Agents and Catalytic Systems

| Oxidant | Catalyst Type | Example Catalyst | Key Features | Source(s) |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Metal Complex | Molybdenum Compounds | Greener alternative to chromium reagents. | beyondbenign.org |

| Hydrogen Peroxide (H₂O₂) | Metal Complex | Cobalt (II) Chloride | Catalyzes oxidation of organic acids. | youtube.com |

| Hydrogen Peroxide (H₂O₂) | Organocatalyst | 2,2,2-Trifluoroacetophenone | Metal-free; efficient at low loading. | rsc.org |

| Molecular Oxygen (O₂) | Metal Complex | Iron (II) Complexes | Used in selective oxygenation of C-H bonds. | researchgate.net |

Green Chemistry Principles in Acyl Sulfonyl Peroxide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpdd.org These principles are increasingly being applied to the synthesis of organic peroxides to enhance safety and sustainability.

A central tenet of green chemistry is the use of safer reagents. ijpdd.org Hydrogen peroxide is considered a green oxidant because its only byproduct is water, offering a significant advantage over traditional, more hazardous oxidizing agents like chromium compounds. rsc.orgbeyondbenign.orgijpdd.org The development of processes for the direct synthesis of hydrogen peroxide from H₂ and O₂ is a further step towards a more sustainable chemical industry, avoiding the waste-intensive anthraquinone (B42736) process. mdpi.comcolorado.edudoria.fi

The choice of solvent is another critical aspect. Green chemistry encourages the use of non-toxic, non-flammable solvents like water or supercritical carbon dioxide (scCO₂) in place of hazardous organic solvents. ijpdd.org Performing reactions in water, where possible, dramatically reduces the environmental impact. ijpdd.org

Catalysis is a cornerstone of green chemistry because it allows for more efficient reactions by lowering energy requirements and minimizing waste. ijpdd.org The use of catalysts, whether metal-based or organocatalytic, enables high atom economy by reducing the need for stoichiometric reagents that would otherwise end up as byproducts. ijpdd.org For example, developing molybdenum-based catalysts to replace carcinogenic chromium reagents in oxidation reactions represents a significant advancement in green chemistry. beyondbenign.org

Interactive Data Table: Application of Green Chemistry Principles in Peroxide Synthesis

| Green Chemistry Principle | Application in Peroxide Synthesis | Benefit | Source(s) |

|---|---|---|---|

| Use of Safer Reagents | Employing hydrogen peroxide (H₂O₂) as the oxidant. | Produces only water as a byproduct, reducing toxicity and waste. | rsc.orgijpdd.org |

| Use of Green Solvents | Utilizing water as a reaction medium instead of volatile organic solvents. | Non-toxic, non-flammable, and abundant. | ijpdd.org |

| Catalysis | Replacing stoichiometric oxidants with catalytic systems (e.g., Mo, Fe, or organocatalysts). | Lowers energy consumption, increases reaction efficiency, and minimizes byproducts. | beyondbenign.orgijpdd.org |

Purification and Isolation Methodologies for Peroxidic Compounds

The purification and isolation of peroxidic compounds like Acetyl-sec-heptylsulphonyl peroxide are challenging due to their inherent instability. These compounds are often sensitive to heat, shock, and light, which can lead to rapid and sometimes explosive decomposition. yale.edu Therefore, purification methods must be chosen carefully to avoid concentrating the peroxide to dangerous levels. yale.eduubc.ca Distillation, a common purification technique for many organic compounds, is generally avoided for peroxides as it can remove stabilizing inhibitors and the increased temperature can initiate decomposition. yale.edu

Chromatographic Methods: Column chromatography using activated alumina (B75360) is a widely employed method for removing peroxide impurities from organic solutions. column-chromatography.com This technique is effective for both water-insoluble and some water-soluble solvents and has the advantage of not introducing water into the system. ubc.ca The solvent containing the peroxide is passed through a column packed with alumina, which adsorbs the peroxide compounds, allowing the purified solvent to be collected. column-chromatography.com The amount of alumina required depends on the peroxide concentration, and it may be necessary to pass the solvent through the column multiple times. column-chromatography.comucsc.edu Since this method sequesters the peroxides on the alumina, the alumina itself becomes potentially shock-sensitive and should be deactivated after use by flushing with a dilute solution of a reducing agent like ferrous sulfate (B86663). ubc.caucsc.edu

Chemical Washing and Extraction: A common and effective method for removing peroxides involves washing the organic solution with an aqueous solution of a reducing agent. A concentrated solution of a ferrous salt, such as ferrous sulfate, is frequently used to neutralize peroxides in water-insoluble chemicals. ucsc.edu This is typically done by gently shaking the peroxide-containing solution with the ferrous sulfate solution. ucsc.edu For water-soluble solvents like tetrahydrofuran (B95107) (THF), stirring with the ferrous sulfate solution can effectively reduce the peroxide concentration. ucsc.edu Other chemical washes include using a 5% solution of sodium metabisulphite or an aqueous ammonia (B1221849) solution. ubc.cagoogle.com Ammonia is particularly noted for its ability to hydrolyze and remove certain neutral impurities while leaving the peroxide compound intact. google.com

After any purification step, it is crucial to test for the presence of residual peroxides before any subsequent steps that might concentrate the material, such as evaporation. epfl.chyale.edu

Interactive Data Table: Comparison of Purification Methodologies for Peroxidic Compounds

| Methodology | Description | Advantages | Limitations/Hazards | Source(s) |

|---|---|---|---|---|

| Activated Alumina Column Chromatography | The peroxide-containing solution is passed through a column packed with activated alumina. | Avoids introducing water; effective for many solvent types. | Can be slow; does not destroy peroxides, making the used alumina potentially hazardous. ubc.caucsc.edu | ubc.cacolumn-chromatography.comucsc.edu |

| Ferrous Salt Washing | The solution is washed with an aqueous solution of a ferrous salt (e.g., FeSO₄). | Effective for both water-soluble and insoluble solvents; destroys the peroxide. | Introduces water into the organic phase, which may need to be removed. | ubc.caucsc.edu |

| Ammonia Washing | The solution is washed with a dilute aqueous ammonia solution. | Can selectively remove acidic and neutral impurities without destroying the peroxide. | May not be effective for all types of impurities. | google.com |

| Sodium Metabisulphite Washing | The solution is washed with an aqueous solution of sodium metabisulphite. | An alternative reducing agent to ferrous salts for destroying peroxides. | Introduces water and sulfur-containing byproducts. | ubc.ca |

Mechanistic Investigations into the Decomposition of Acetyl Sec Heptylsulphonyl Peroxide

Homolytic Cleavage Pathways and Radical Generation

The predominant pathway for the decomposition of many organic peroxides, especially under thermal or photochemical conditions, is through homolytic cleavage. wikipedia.orgyoutube.compressbooks.pub This process involves the symmetrical breaking of a chemical bond, where each fragment retains one of the bonding electrons, leading to the formation of highly reactive radical species. pressbooks.publibretexts.org

The decomposition of acetyl-sec-heptylsulphonyl peroxide is initiated by the homolytic scission of the weak oxygen-oxygen (O-O) single bond. wikipedia.org This bond is inherently unstable due to the repulsion between the lone pairs of electrons on the adjacent oxygen atoms. The input of thermal or light energy overcomes the bond dissociation energy, resulting in the formation of two distinct radical intermediates: an acetoxy radical and a sec-heptylsulfonyloxy radical. wikipedia.orgpressbooks.pub

The initial step of this free radical process can be represented as follows:

This initiation step is crucial as it generates the primary radicals that can then participate in a cascade of subsequent reactions, characteristic of radical chemistry. unibe.ch

The primary radicals formed from the O-O bond scission are the acetoxy radical (CH₃C(O)O•) and the sec-heptylsulfonyloxy radical (•OS(O)₂C₇H₁₅). These intermediates are highly reactive and tend to undergo further transformations.

The acetoxy radical is known to be unstable and can readily undergo decarboxylation (loss of CO₂) to form a methyl radical (•CH₃). This is a common fate for acyloxy radicals. nih.gov

The sec-heptylsulfonyloxy radical is also subject to further decomposition. It can lose sulfur dioxide (SO₂) to generate a sec-heptyl radical (•C₇H₁₅). The stability of the resulting alkyl radical can influence the rate of this fragmentation.

A more likely pathway for sulfonyl radicals is the cleavage of the S-O bond to give a sulfonyl radical, which can then desulfonylate. researchgate.net

These secondary radicals (methyl and sec-heptyl) are key players in subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or radical-radical coupling reactions, which ultimately lead to the final product mixture.

Thermal Decomposition Kinetics and Energetics

The rate of decomposition of this compound is highly dependent on temperature. mdpi.com The study of its thermal decomposition kinetics provides valuable information about the stability of the compound and the energy requirements for its breakdown.

The decomposition is typically a first-order process, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. nih.gov The rate constant (k) for this process can be determined experimentally at various temperatures.

The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor (related to the frequency of collisions)

Ea is the activation energy (the minimum energy required for the reaction to occur) mdpi.com

R is the ideal gas constant

T is the absolute temperature in Kelvin

While specific experimental data for this compound is not available, the following interactive table provides illustrative kinetic data typical for the thermal decomposition of an organic peroxide.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 80 | 353.15 | 1.5 x 10⁻⁵ |

| 90 | 363.15 | 4.5 x 10⁻⁵ |

| 100 | 373.15 | 1.2 x 10⁻⁴ |

| 110 | 383.15 | 3.0 x 10⁻⁴ |

| 120 | 393.15 | 7.5 x 10⁻⁴ |

This data is illustrative and represents typical values for organic peroxides.

The activation energy (Ea) for the decomposition of peroxides is a critical parameter that reflects the stability of the O-O bond. A higher activation energy indicates a more stable compound that requires more energy to decompose. For many organic peroxides, the activation energy for thermal decomposition falls in the range of 100-150 kJ/mol.

Activation Energies and Transition State Analysis

The activation energy (Ea) for the homolytic cleavage of the oxygen-oxygen bond in a peroxide is a critical parameter that governs its rate of decomposition. A lower activation energy implies a less stable peroxide that will decompose at a lower temperature. For this compound, it is expected that the decomposition would be initiated by the scission of the O-O bond to yield a sec-heptylsulfonyloxy radical and an acetyloxy radical.

The structure of the transition state for this bond cleavage would likely involve an elongated O-O bond. Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable in modeling this transition state and calculating the associated activation energy. Such calculations would provide theoretical insights into the bond dissociation energy and the geometry of the fleeting transition state structure.

Table 1: Hypothetical Activation Energies for Peroxide Decomposition

| Peroxide Type | Typical Activation Energy (kJ/mol) |

| Dialkyl Peroxides | 120 - 160 |

| Diacyl Peroxides | 100 - 130 |

| Peroxyesters | 100 - 150 |

| Sulfonyl Peroxides | Data not available |

This table presents typical ranges for common peroxide classes to provide context. The specific activation energy for this compound would need to be determined experimentally or through high-level computational studies.

Non-Statistical Effects in Unimolecular Decomposition

In the unimolecular decomposition of some molecules, non-statistical effects can be observed where the energy does not fully redistribute throughout all vibrational modes of the molecule before fragmentation. This can lead to product distributions that differ from those predicted by statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

For a molecule like this compound, it would be of interest to investigate whether its decomposition exhibits any non-statistical behavior. This could be explored by studying the energy distribution in the primary radical fragments. Such studies often involve sophisticated experimental techniques like molecular beam experiments coupled with spectroscopic detection of the products.

Photochemical Decomposition Pathways

The absorption of light can provide the necessary energy to induce the decomposition of peroxides, often leading to different reaction pathways compared to thermal decomposition.

Light-Induced O-O Bond Homolysis

Similar to thermal decomposition, the primary photochemical event for this compound is expected to be the homolytic cleavage of the weak O-O bond. Upon absorption of a photon of sufficient energy, the molecule would be promoted to an excited electronic state, from which it would rapidly dissociate into the corresponding sulfonyloxy and acetyloxy radicals. The efficiency of this process is a key factor in its application as a photoinitiator.

Wavelength Dependence and Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules that undergo a particular process for each photon absorbed. The quantum yield for the decomposition of this compound would likely be dependent on the wavelength of the incident light.

To determine this, a series of experiments would be required where the peroxide is irradiated with monochromatic light of varying wavelengths, and the rate of its disappearance is measured. This would allow for the determination of the quantum yield as a function of wavelength.

Table 2: Illustrative Wavelength Dependence of Quantum Yield for a Hypothetical Peroxide

| Wavelength (nm) | Quantum Yield (Φ) |

| 254 | 0.8 |

| 280 | 0.5 |

| 300 | 0.2 |

| 350 | <0.01 |

This table is a hypothetical representation and does not reflect actual data for this compound.

Metal-Catalyzed and Transition Metal-Mediated Decomposition

The decomposition of peroxides can be significantly accelerated by the presence of metal ions, particularly those with accessible redox states, such as transition metals.

Electron Transfer Processes in Metal-Peroxide Interactions

The catalytic effect of metals on peroxide decomposition often involves electron transfer processes. For this compound, a transition metal ion (e.g., Cu(I), Fe(II)) could initiate decomposition through a one-electron transfer to the peroxide, leading to the cleavage of the O-O bond and the formation of an oxidized metal species, a carboxylate anion, and a sulfonyl radical.

The general mechanism can be depicted as:

R-S(O)₂-O-O-C(O)-R' + Mⁿ⁺ → R-S(O)₂-O• + R'-C(O)-O⁻ + M⁽ⁿ⁺¹⁾⁺

Further reactions of the generated radicals with the metal catalyst could also occur, leading to complex reaction kinetics. A detailed investigation would involve studying the reaction rate's dependence on the concentrations of both the peroxide and the metal catalyst, as well as identifying the final products and the changes in the oxidation state of the metal.

Role of Metal Oxidation States and Ligand Environments

The decomposition of acetyl-sec-heptylsulfonyl peroxide can be significantly influenced by the presence of transition metal ions, with the oxidation state of the metal and its surrounding ligand environment playing critical roles in the reaction mechanism. acs.org Transition metals, such as copper, can catalyze the decomposition through a redox cycle involving different oxidation states. acs.orgnih.gov

The catalytic cycle often begins with the coordination of the peroxide to the metal center. A one-electron transfer from a lower oxidation state metal (e.g., Cu(I)) to the peroxide leads to the homolytic cleavage of the weak oxygen-oxygen bond, generating an acyloxy radical, a sulfonyloxy radical, and the metal in a higher oxidation state (e.g., Cu(II)). This process is characteristic of a radical pathway.

Conversely, a higher oxidation state metal can also participate in the decomposition. For instance, a metal in a higher oxidation state can accept an electron from the peroxide, leading to its decomposition. The specific pathway and the nature of the generated species are highly dependent on the metal's redox potential, which is, in turn, fine-tuned by the ligands coordinated to it.

The ligand environment surrounding the metal ion dictates its steric and electronic properties, thereby influencing the rate and selectivity of the decomposition. Electron-donating ligands can increase the electron density on the metal center, making it a more effective reducing agent and promoting the initial electron transfer to the peroxide. Conversely, electron-withdrawing ligands can make the metal a better oxidizing agent. The steric bulk of the ligands can also control the access of the peroxide to the metal center, affecting the formation of the initial metal-peroxide complex.

Table 1: Hypothetical Influence of Ligand Environment on the Decomposition Rate of Acetyl-sec-heptylsulfonyl Peroxide Catalyzed by a Copper(I) Complex

| Ligand | Electronic Effect | Steric Hindrance | Expected Relative Decomposition Rate |

| Tricyclohexylphosphine | Strong Donor | High | Moderate |

| Triphenylphosphine | Donor | Moderate | High |

| 2,2'-Bipyridine | Acceptor (π-system) | Moderate | Low |

| None (solvated ion) | - | Low | Variable |

This table presents a hypothetical scenario to illustrate the expected trends based on general principles of coordination chemistry and catalysis.

Non-Radical Activation Mechanisms for Acyl Sulfonyl Peroxides

While radical pathways are common in peroxide decomposition, non-radical mechanisms also play a significant role, particularly in the presence of certain catalysts or under specific reaction conditions. mdpi.com These pathways avoid the formation of free radicals and often proceed through concerted or ionic intermediates.

In a non-radical mechanism, acetyl-sec-heptylsulfonyl peroxide can form a complex with a catalyst, which facilitates a concerted rearrangement or decomposition. For example, a Lewis acid could coordinate to one of the oxygen atoms of the peroxide, polarizing the O-O bond and making it more susceptible to nucleophilic attack or rearrangement.

A concerted pathway would involve the simultaneous breaking and forming of multiple bonds in a single transition state, avoiding the generation of discrete radical intermediates. This can lead to highly selective transformations, as the geometry of the transition state dictates the stereochemistry and regiochemistry of the products.

Distinguishing between radical and non-radical decomposition pathways is essential for understanding and controlling the reaction. acs.org Several experimental techniques can be employed for this purpose.

One common method is the use of radical traps or scavengers. Compounds with weak C-H or N-H bonds, or stable free radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can intercept radical intermediates. If the addition of a radical trap significantly slows down or inhibits the decomposition of acetyl-sec-heptylsulfonyl peroxide, it provides strong evidence for a radical mechanism.

Product analysis can also offer insights. Radical reactions often lead to a complex mixture of products resulting from hydrogen abstraction, fragmentation, and recombination of the initial radicals. In contrast, concerted non-radical pathways typically yield a more specific and predictable set of products.

Kinetic studies can further elucidate the mechanism. The reaction order with respect to the peroxide and any catalysts can suggest the nature of the rate-determining step. For instance, a first-order dependence on the peroxide is consistent with unimolecular homolysis in a radical pathway, while a more complex kinetic profile might indicate a bimolecular or catalyst-involved non-radical mechanism.

Table 2: Expected Product Distribution in Radical vs. Non-Radical Decomposition of Acetyl-sec-heptylsulfonyl Peroxide

| Decomposition Pathway | Expected Primary Products |

| Radical | Acetic acid (from acetyl radical), sec-heptylsulfonic acid (from sulfonyl radical), CO2, products from radical coupling and hydrogen abstraction. |

| Non-Radical (Concerted) | Mixed anhydride (B1165640) of acetic and sec-heptylsulfonic acid, or specific rearrangement products. |

This table provides a generalized expectation of product types to aid in mechanistic differentiation.

Reactivity Profiles and Transformative Applications of Acetyl Sec Heptylsulphonyl Peroxide

Role as Radical Initiators in Polymerization and Crosslinking

Organic peroxides are widely used as initiators in free-radical polymerization due to the relative weakness of the oxygen-oxygen bond, which can be cleaved under thermal or photochemical conditions to generate reactive free radicals. These radicals then initiate the polymerization of monomers. Acetyl-sec-heptylsulphonyl peroxide is classified as an oil-soluble, low-temperature radical polymerization initiator.

One of the key parameters for selecting a thermal initiator is its half-life, which is the time required for half of the peroxide to decompose at a given temperature. This compound is noted to be among the peroxides with a 10-hour half-life temperature of not more than 50°C. This characteristic makes it suitable for polymerization processes that require initiation at lower temperatures.

Controlled Radical Polymerization Strategies

While specific research detailing the use of this compound in controlled radical polymerization (CRP) is not extensively documented in publicly available literature, its properties as a low-temperature initiator suggest potential applicability. In CRP techniques, the controlled generation of radicals is crucial for producing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The decomposition rate of the initiator is a key factor in controlling the polymerization kinetics. The lower decomposition temperature of this compound could be advantageous in CRP methods that are sensitive to temperature, potentially allowing for better control over the polymerization process.

Mechanisms in Resin Curing and Polymer Modification

In resin curing and polymer modification, radical initiators like this compound play a pivotal role. The curing of unsaturated polyester (B1180765) resins, for example, involves the crosslinking of polymer chains, which is initiated by free radicals. The thermal decomposition of this compound would generate a sec-heptylsulfonyloxyl radical and an acetyl radical. These primary radicals can then abstract a hydrogen atom from a polymer backbone or add to a double bond of a monomer or unsaturated polymer, initiating the crosslinking process.

The general mechanism for peroxide-initiated polymerization and crosslinking can be described by the following steps:

Initiation: The peroxide decomposes upon heating to form free radicals. CH3C(O)OOS(O)2CH(CH3)(CH2)4CH3 → CH3C(O)O• + •OS(O)2CH(CH3)(CH2)4CH3

Propagation: The generated radicals add to monomer units, creating a growing polymer chain. Radical• + Monomer → Growing Polymer Chain•

Termination: The growing polymer chains react with each other to terminate the polymerization.

The efficiency of the initiator and the properties of the resulting polymer are influenced by factors such as the decomposition rate of the peroxide, the reactivity of the generated radicals, and the reaction temperature.

Oxidative Transformations in Organic Synthesis

The reactivity of the sulfonylperoxy group suggests potential applications in oxidative transformations beyond polymerization initiation. The generation of sulfonyl radicals from sulfonyl peroxides opens up possibilities for various functionalization reactions.

Sulfonyl Peroxidation of Alkenes and Alkynes

While direct studies on the sulfonyl peroxidation of alkenes and alkynes using this compound are limited, the general reactivity of related compounds provides a basis for potential applications. The addition of a sulfonyl radical and a peroxy group across a double or triple bond would lead to the formation of β-peroxysulfones. Such reactions would likely proceed through a radical chain mechanism, where the sec-heptylsulfonyloxyl radical adds to the unsaturated bond, followed by trapping of the resulting radical intermediate by an oxygen source.

A plausible, though not experimentally verified for this specific compound, mechanism could involve:

Homolytic cleavage of the O-O bond to generate a sec-heptylsulfonyloxyl radical.

Addition of this radical to an alkene or alkyne.

The resulting carbon-centered radical could then react with molecular oxygen or another peroxide molecule to form the final β-peroxysulfone product.

Oxidative Deamination of Amines

Other Oxidation Reactions (e.g., C-H Functionalization)

The generation of sulfonyl radicals from precursors like sulfonyl peroxides is a known strategy for C-H functionalization. These reactive intermediates can participate in the formation of C-S bonds through the substitution of a hydrogen atom. While research specifically employing this compound for this purpose is scarce, the underlying chemistry of sulfonyl radicals suggests its potential. The sec-heptylsulfonyloxyl radical generated upon decomposition could, in principle, abstract a hydrogen atom from a suitable substrate, initiating a sequence of reactions that leads to the introduction of the sec-heptylsulfonyl group into the molecule.

Carbon-Carbon Bond Formation and Cleavage Mediated by Acyl Sulfonyl Peroxide Radicals

The thermal or photochemical decomposition of acetyl-sec-heptylsulfonyl peroxide is anticipated to initiate a cascade of radical reactions capable of forming and cleaving carbon-carbon bonds. The primary radical species generated would be the sec-heptylsulfonyl radical and the acetoxy radical, which can subsequently decarboxylate to form a methyl radical and carbon dioxide.

Radical Cascade Processes and Cyclization Reactions

Acyl sulfonyl peroxides are known to initiate radical cascade reactions, which are a series of intramolecular, and sometimes intermolecular, radical reactions that occur in a single synthetic operation. nih.govnih.gov These cascades are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. nih.gov

For acetyl-sec-heptylsulfonyl peroxide, the generated sec-heptylsulfonyl radical or the methyl radical can add to an unsaturated bond (an alkene or alkyne) within a molecule, creating a new carbon-centered radical. If this newly formed radical is in proximity to another unsaturated group within the same molecule, a subsequent intramolecular addition can occur, leading to the formation of a cyclic system. This process can continue, creating multiple rings in a single cascade. The efficiency and outcome of such cascade reactions are highly dependent on the substrate's structure and the reaction conditions. For instance, a 7-exo acyl radical cyclization followed by a 5-exo or 6-exo alkyl radical cyclization has been shown to proceed with high yields and diastereoselectivity. nih.gov

Table 1: Plausible Radical Cascade Initiated by Acetyl-sec-heptylsulfonyl Peroxide

| Step | Reactant(s) | Intermediate(s) | Product(s) | Description |

| 1 | Acetyl-sec-heptylsulfonyl peroxide | sec-Heptylsulfonyl radical, Acetoxy radical | - | Initiation via homolytic cleavage of the O-O bond. |

| 2 | Polyunsaturated substrate, sec-Heptylsulfonyl radical | Substrate-radical adduct | - | Intermolecular addition of the sulfonyl radical to a C=C bond. |

| 3 | Substrate-radical adduct | Cyclized radical intermediate(s) | Polycyclic product | Intramolecular cyclization(s) to form one or more rings. |

| 4 | Cyclized radical intermediate, H-donor | Final product, Donor radical | - | Termination of the cascade by hydrogen atom abstraction. |

This table presents a generalized and hypothetical reaction sequence.

Regioselectivity and Stereoselectivity in Radical Additions

The addition of the sec-heptylsulfonyl radical to unsymmetrical alkenes is expected to exhibit a high degree of regioselectivity. Generally, sulfonyl radicals add to the less substituted carbon atom of a double bond, leading to the formation of the more stable (more substituted) carbon-centered radical intermediate. This is a common feature of radical addition reactions. nih.gov

Stereoselectivity in these radical additions is influenced by the structure of the alkene and the reaction conditions. organic-chemistry.orgyoutube.com For cyclic alkenes or substrates with existing stereocenters, the incoming radical may preferentially add to one face of the molecule to minimize steric hindrance, leading to a specific stereoisomer. youtube.comkhanacademy.org The subsequent reactions of the resulting carbon-centered radical can also proceed with stereocontrol, influencing the final product's stereochemistry. The formation of (E)-alkenyl sulfones from alkenes via a copper-catalyzed oxidation of sodium sulfinates, which involves a sulfonyl radical, proceeds through an anti-addition followed by an elimination process, highlighting the potential for high stereoselectivity. organic-chemistry.org

Derivatization and Further Synthetic Utility of Reactive Intermediates

The reactive intermediates generated from acetyl-sec-heptylsulfonyl peroxide, primarily the sec-heptylsulfonyl radical, can be trapped by various reagents to form a diverse range of functionalized molecules. This derivatization potential extends the synthetic utility of this class of peroxides beyond simple radical additions.

The sulfonyl radical can be trapped by electron-rich or electron-deficient alkenes, alkynes, and allenes, leading to the formation of a variety of sulfonyl-containing compounds. These products can then undergo further transformations. For example, the resulting alkyl radicals from the initial addition can be trapped by radical scavengers or participate in further bond-forming reactions.

Table 2: Potential Derivatization Reactions of sec-Heptylsulfonyl Radicals

| Reaction Type | Trapping Agent | Product Class | Potential Application |

| Addition to Alkenes | Styrene | β-Sulfonylated styrenes | Intermediates for polymers and fine chemicals. |

| Addition to Alkynes | Phenylacetylene | Vinyl sulfones | Building blocks in organic synthesis. |

| Atom Transfer | Carbon tetrachloride | sec-Heptylsulfonyl chloride | Precursor for sulfonamides and other sulfonyl derivatives. |

| Cyclization | 1,6-dienes | Cyclic sulfones | Synthesis of heterocyclic compounds. |

This table outlines hypothetical derivatization pathways based on known sulfonyl radical reactivity.

Integration into Advanced Oxidation Processes (AOPs) for Research Applications

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net While common AOPs utilize ozone, hydrogen peroxide, and UV light to generate these radicals, the use of other radical precursors is an active area of research. psu.edu

Acetyl-sec-heptylsulfonyl peroxide, as a source of both sulfonyl and potentially hydroxyl radicals (through subsequent reactions), could be investigated for its efficacy in AOPs. The generation of sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants, is a feature of some AOPs and can be more selective than hydroxyl radicals. researchgate.net While acetyl-sec-heptylsulfonyl peroxide directly produces a sulfonyl radical rather than a sulfate radical, its oxidative capabilities could be harnessed for the degradation of persistent organic pollutants.

In a research context, this compound could be used to study the degradation kinetics and mechanisms of specific pollutants that are resistant to conventional AOPs. The presence of the sec-heptyl group might also influence its solubility and partitioning in multiphase systems, offering different reactivity profiles compared to inorganic persulfates.

Table 3: Comparison of Radical Species in AOPs

| Radical Species | Standard Redox Potential (V) | Typical Precursor(s) | Key Characteristics |

| Hydroxyl Radical (•OH) | 2.8 | H₂O₂, O₃/UV | Highly reactive, non-selective. |

| Sulfate Radical (SO₄•⁻) | 2.5 - 3.1 | Persulfate (S₂O₈²⁻) | Highly reactive, more selective than •OH. |

| sec-Heptylsulfonyl Radical | Not established | Acetyl-sec-heptylsulfonyl peroxide | Reactivity and selectivity would require experimental determination. |

This table provides a comparative overview of relevant radical species in AOPs.

Theoretical and Computational Studies of Acetyl Sec Heptylsulphonyl Peroxide Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable tools for investigating the intricate details of chemical reactions at the molecular level. For a complex molecule like acetyl-sec-heptylsulphonyl peroxide, these methods can provide insights into its electronic structure, geometry, and the energetic landscape of its decomposition pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT methods would be employed to determine its most stable three-dimensional structure (ground state geometry) and its electronic energy.

Various functionals within DFT can be used, and their performance can be benchmarked against higher-level methods or experimental data where available. For instance, hybrid functionals like B3LYP are commonly used for geometry optimizations. More recent functionals, such as the M06-2X, have shown excellent performance in calculating bond dissociation energies for peroxides, comparing favorably with high-accuracy methods like G4 and CBS-APNO. wayne.edunih.gov A systematic DFT study on related peroxide systems might involve testing a range of functionals to ensure the reliability of the computed properties. researchgate.net

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest is the O-O bond length and the dihedral angle of the peroxide group, as these are critical to its reactivity.

While DFT is powerful, high-accuracy ab initio methods are often the gold standard for calculating reaction energetics and transition state properties. Methods like G2, G2(MP2), and the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO) are composite methods that aim to approximate the results of very high-level calculations at a more manageable computational expense. wayne.eduwayne.eduresearchgate.net

These methods are particularly valuable for obtaining accurate bond dissociation enthalpies (BDEs). wayne.eduresearchgate.net For instance, high-level ab initio calculations have been instrumental in reassessing the O-O bond energy in various peroxides, showing that it is sensitive to the molecular environment. wayne.edu The application of these methods to this compound would provide a reliable estimate of the energy required to break the O-O bond, which is the initial and often rate-determining step in its thermal decomposition. researchgate.net

Furthermore, these methods are crucial for locating and characterizing transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a key parameter for understanding its kinetics.

Reaction Coordinate Analysis and Potential Energy Surface Mapping

To fully understand a chemical reaction, it is not enough to know the structures of the reactants and products. The entire pathway connecting them, including any intermediates and transition states, must be mapped out. This is achieved through reaction coordinate analysis and the construction of a potential energy surface (PES).

The decomposition of this compound is expected to proceed via a series of elementary steps. The initial homolytic cleavage of the O-O bond would produce a sec-heptylsulfonyloxy radical and an acetyloxy radical.

R(SO₂)O-OC(O)R' → R(SO₂)O• + •OC(O)R'

Computational methods can be used to optimize the geometries of these radical intermediates and calculate their relative energies. Subsequent reactions, such as the decarboxylation of the acetyloxy radical to form a methyl radical and carbon dioxide, can also be modeled.

Locating the transition structure for the initial O-O bond cleavage is a key objective. This involves searching the potential energy surface for a first-order saddle point that connects the ground state of the peroxide to the two resulting radical fragments. The vibrational frequency analysis of this structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the O-O bond stretching.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path is the minimum energy path connecting the transition state down to the reactants and products on the potential energy surface. arxiv.org By following the IRC, chemists can verify that the located transition state indeed connects the desired reactants and products and can reveal the detailed geometric changes that occur as the reaction progresses. For the decomposition of this compound, an IRC calculation starting from the O-O cleavage transition state would trace the path of the separating sulfonyloxy and acetyloxy radicals.

Prediction of Bond Dissociation Energies and Radical Stabilities

The primary chemical event in the reactivity of this compound is the homolysis of the O-O bond. The energy required for this process is the Bond Dissociation Energy (BDE).

Table 1: Representative O-O Bond Dissociation Enthalpies (298 K) for Various Peroxides Calculated by High-Level Ab Initio Methods wayne.eduwayne.edu

| Peroxide | Method | O-O BDE (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50 |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |

| Diacetyl Peroxide (CH₃C(O)OOC(O)CH₃) | G2(MP2) | 38 |

| Peroxyacetic Acid (CH₃C(O)OOH) | G2 | 48 |

| tert-Butyl Hydroperoxide (t-BuOOH) | CBS-APNO | 45.81 |

This table presents data for analogous compounds to illustrate the typical range of O-O BDEs and the methods used for their calculation. Specific values for acetyl-sec-heptylsulfonyl peroxide would require dedicated computational studies.

Molecular Dynamics Simulations for Kinetic Insights

Molecular dynamics (MD) simulations offer a powerful lens through which the complex, time-dependent behavior of acetyl-sec-heptylsulfonyl peroxide can be investigated at an atomistic level. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of molecular motion and reactivity. These simulations are instrumental in understanding the kinetics of decomposition and other reactions involving this peroxide.

Reactive force fields (ReaxFF) are a particularly suitable tool for simulating the chemical reactions of acetyl-sec-heptylsulfonyl peroxide. nih.gov Unlike traditional force fields that cannot model bond formation and breaking, ReaxFF can describe chemical transformations, making it possible to simulate complex reaction networks, including the homolytic cleavage of the peroxide bond, subsequent radical reactions, and potential rearrangement pathways. nih.govwikipedia.org

A typical MD simulation to probe the kinetics of acetyl-sec-heptylsulfonyl peroxide decomposition would involve the following steps:

System Setup: A simulation box is created containing a statistically significant number of acetyl-sec-heptylsulfonyl peroxide molecules, either in the gas phase or in a solvent to mimic specific reaction conditions.

Force Field Parameterization: A highly accurate force field, such as ReaxFF, is parameterized using data from quantum mechanical calculations (e.g., Density Functional Theory) to ensure it correctly describes the interatomic potentials for the specific atoms and bond types present in acetyl-sec-heptylsulfonyl peroxide. nih.gov

Simulation Run: The simulation is run at a specific temperature and pressure, and the system is allowed to evolve over time. The temperature can be elevated to accelerate the decomposition process, a technique known as accelerated molecular dynamics.

Data Analysis: The trajectories of all atoms are saved and analyzed to identify reaction events, intermediate species, and final products. From this data, reaction rates and kinetic parameters can be extracted.

The insights gained from such simulations are invaluable for constructing a detailed kinetic model of the peroxide's reactivity. For instance, the rate of the initial O-O bond homolysis, a critical step in many of its applications, can be determined as a function of temperature.

Table 1: Hypothetical Kinetic Data for Acetyl-sec-heptylsulfonyl Peroxide Decomposition from a ReaxFF-MD Simulation

| Temperature (K) | Rate Constant for O-O Homolysis (s⁻¹) | Activation Energy (kJ/mol) |

| 400 | 1.2 x 10⁻⁵ | 120 |

| 420 | 5.8 x 10⁻⁵ | 120 |

| 440 | 2.5 x 10⁻⁴ | 120 |

| 460 | 9.8 x 10⁻⁴ | 120 |

This table presents hypothetical data that would be the output of a molecular dynamics simulation study. The values are illustrative and intended to demonstrate the type of kinetic information that can be obtained.

Computational Spectroscopic Predictions for Mechanistic Verification

Computational spectroscopy serves as a crucial bridge between theoretical models and experimental observations, providing a means to verify proposed reaction mechanisms. By calculating the spectroscopic properties of reactants, intermediates, and products, these theoretical predictions can be directly compared with experimental spectra (e.g., infrared, Raman, and NMR) to confirm the presence of key species.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the vibrational frequencies and NMR chemical shifts of molecules with a good balance of accuracy and computational cost. researchgate.netresearchgate.netrsc.org For acetyl-sec-heptylsulfonyl peroxide, DFT calculations can be employed to predict its vibrational spectrum. The characteristic stretching frequency of the O-O bond in peroxides is relatively weak and can be challenging to identify experimentally. nih.gov Theoretical calculations can pinpoint the expected region for this vibration, aiding in its experimental assignment.

Furthermore, as the peroxide undergoes reaction, new species with distinct spectroscopic signatures will be formed. For example, the formation of radicals following O-O bond homolysis will lead to the disappearance of the peroxide's characteristic vibrational bands and the appearance of new bands corresponding to the radical species. By calculating the theoretical spectra of these radical intermediates, their transient existence can be confirmed through time-resolved spectroscopic experiments.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Acetyl-sec-heptylsulfonyl Peroxide using DFT (B3LYP/6-31G)*

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-O | Stretching | 850 - 900 |

| S=O | Asymmetric Stretching | 1350 - 1400 |

| S=O | Symmetric Stretching | 1150 - 1200 |

| C=O | Stretching | 1750 - 1780 |

This table contains theoretically predicted vibrational frequencies. These values are illustrative and would be derived from DFT calculations to aid in the analysis of experimental spectra.

In a similar vein, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of reaction products. rsc.org By comparing the calculated NMR spectra of various potential products with the experimentally obtained spectrum of the final reaction mixture, the major products can be identified, thus providing strong evidence for a particular reaction pathway.

Future Research Directions and Methodological Advances for Acyl Sulfonyl Peroxides

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing acyl sulfonyl peroxides is a primary focus of ongoing research. Traditional methods often rely on harsh reagents and produce significant waste. The future lies in greener, more atom-economical approaches.

A promising avenue is the use of milder and more selective oxidizing agents. For instance, research into the use of hydrogen peroxide in conjunction with catalysts is gaining traction as it produces water as the only byproduct. researchgate.netyoutube.com The development of catalytic systems that can efficiently activate hydrogen peroxide for the synthesis of acyl sulfonyl peroxides would represent a significant leap forward in sustainable chemistry. researchgate.netnih.gov One novel approach involves the in situ generation of perfluoroacyl peroxides from the corresponding anhydrides and hydrogen peroxide in the presence of a carboxylate catalyst. nih.gov

Furthermore, the exploration of flow chemistry for the synthesis of peroxides is an emerging area. Continuous flow processes can offer better control over reaction parameters, enhanced safety for handling potentially explosive intermediates, and easier scalability. acs.org The in-situ generation and immediate use of acyl sulfonyl peroxides in a flow system could mitigate the risks associated with their storage and handling.

Another area of development is the use of electrosynthesis. Electrochemical methods can provide a high degree of control over the reaction and often proceed under mild conditions without the need for chemical oxidants. researchgate.netacs.org The electrochemical generation of sulfonyl precursors could be integrated into a streamlined synthesis of acyl sulfonyl peroxides.

| Synthetic Approach | Advantages | Key Research Focus |

| Catalytic H₂O₂ Activation | Green (water byproduct), mild conditions. researchgate.netyoutube.com | Development of efficient and selective catalysts. researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, better control, scalability. acs.org | In-situ generation and consumption of peroxides. |

| Electrosynthesis | High control, mild conditions, avoids chemical oxidants. researchgate.netacs.org | Integration with sulfonyl precursor synthesis. |

| In-situ Generation | Avoids isolation of potentially unstable peroxides. nih.gov | Catalytic methods using anhydrides and H₂O₂. nih.gov |

Exploration of Asymmetric Induction in Peroxide-Mediated Reactions

Achieving control over stereochemistry is a central goal in modern organic synthesis. The exploration of asymmetric induction in reactions mediated by acyl sulfonyl peroxides is a burgeoning field with immense potential. wikipedia.org This involves the use of chiral catalysts or auxiliaries to influence the formation of one enantiomer or diastereoisomer over another.

One of the key strategies being investigated is the use of chiral catalysts to control the transfer of the peroxy group to a prochiral substrate. This has been successfully demonstrated in other peroxide-based reactions, such as the asymmetric epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. nih.govorganic-chemistry.org For example, chiral N,N′-dioxide–iron(III) complexes have been shown to catalyze asymmetric sulfoxidation with hydrogen peroxide. rsc.org Similarly, chiral betaines have been developed as catalysts for asymmetric peroxidation reactions. chinesechemsoc.org

The design of chiral ligands that can effectively coordinate with the peroxide and direct its reactivity is a critical area of research. Peptide-based catalysts are also emerging as a promising class of catalysts for asymmetric oxidation reactions. princeton.edu The principles learned from these systems could be applied to reactions involving acyl sulfonyl peroxides.

Future work will likely focus on developing a broader range of chiral catalysts that are effective for a variety of transformations mediated by acyl sulfonyl peroxides. The goal is to achieve high levels of enantioselectivity and diastereoselectivity, opening up new avenues for the synthesis of complex, stereochemically defined molecules.

Advanced In-Situ Spectroscopic Techniques for Elucidating Transient Intermediates

The high reactivity and transient nature of the intermediates involved in peroxide chemistry present a significant challenge to understanding reaction mechanisms. Advanced in-situ spectroscopic techniques are crucial for capturing and characterizing these fleeting species.

Techniques such as rapid-mixing stopped-flow UV-vis spectroscopy and freeze-quench electron paramagnetic resonance (EPR) spectroscopy are powerful tools for studying fast reactions in solution. nih.gov These methods allow for the observation of intermediates that exist for only milliseconds. For instance, time-resolved serial femtosecond crystallography with an X-ray free-electron laser (tr-SFX-XFEL) has been used to structurally monitor enzyme reactions in situ at room temperature, successfully observing a ferric-hydroperoxo intermediate. nih.gov

In-situ Raman and infrared (IR) spectroscopy are also invaluable for providing structural information about intermediates directly in the reaction mixture. nih.gov By combining these spectroscopic techniques with computational methods, a more complete picture of the reaction pathway can be constructed.

The development of new and more sensitive spectroscopic methods will continue to be a priority. The ability to directly observe the formation and decay of key intermediates, such as sulfonyl radicals and other reactive oxygen species, will provide invaluable insights into the mechanisms of acyl sulfonyl peroxide reactions. This knowledge is essential for optimizing existing reactions and designing new, more efficient transformations.

Design of Next-Generation Catalytic Systems for Peroxide Activation

The activation of acyl sulfonyl peroxides is a key step in many of their synthetic applications. The design of next-generation catalytic systems that can control the mode of peroxide activation is a major area of research.

Current research often focuses on the activation of hydrogen peroxide by organocatalysts, which offers a greener alternative to traditional metal-based catalysts. nih.gov These small organic molecules can activate hydrogen peroxide through various mechanisms, such as the formation of more reactive peracid species. researchgate.net For instance, ketones can be used to catalyze oxidations via the formation of a dioxirane (B86890) intermediate.

Metal-based catalysts also continue to be an important area of investigation. The development of catalysts based on earth-abundant and non-toxic metals is a key goal for sustainable chemistry. Iron-based catalysts, for example, have shown promise in a variety of oxidation reactions. rsc.org The design of ligands that can tune the reactivity and selectivity of the metal center is a critical aspect of this research.

Future efforts will focus on the development of catalysts that can selectively cleave either the O-O bond or the S-O bond of the acyl sulfonyl peroxide, leading to different reactive intermediates and, consequently, different reaction outcomes. The ability to switch between different reaction pathways by simply changing the catalyst would be a powerful tool for synthetic chemists.

| Catalyst Type | Advantages | Research Focus |

| Organocatalysts | Metal-free, green alternative. nih.gov | Activation of H₂O₂ for peroxide synthesis. researchgate.net |

| Earth-Abundant Metal Catalysts | Sustainable, low toxicity. | Iron-based catalysts for oxidation reactions. rsc.org |

| Switchable Catalysts | Control over reaction pathways. | Selective bond cleavage (O-O vs. S-O). |

Elucidation of Complex Reaction Networks in Multicomponent Systems

Acyl sulfonyl peroxides are often employed in complex reaction systems involving multiple components. Understanding the intricate network of competing and sequential reactions is essential for controlling the reaction outcome and maximizing the yield of the desired product.

Computational tools are becoming increasingly important for mapping out these complex reaction networks. nih.govresearchgate.net By combining quantum chemical calculations with kinetic modeling, it is possible to predict the most likely reaction pathways and identify key intermediates and transition states. pnnl.govosti.gov This information can then be used to guide experimental work and optimize reaction conditions.

Experimental techniques, such as kinetic analysis and isotopic labeling studies, are also crucial for unraveling complex reaction mechanisms. By carefully monitoring the concentrations of reactants, intermediates, and products over time, it is possible to build a detailed kinetic model of the reaction system.

The study of autooxidative processes in complex mixtures provides a model for understanding the formation of polymeric materials, or "gum," in fuels. pnnl.govosti.gov These processes involve radical chain reactions with peroxyl radicals and peroxides as key intermediates. The insights gained from these studies can be applied to a wide range of systems where acyl sulfonyl peroxides are used as initiators.

Future research will focus on developing more sophisticated computational models that can accurately predict the behavior of complex multicomponent systems. The integration of experimental data with computational modeling will be key to achieving a comprehensive understanding of these intricate reaction networks.

Expansion of Computational Models for Predictive Chemistry of Acyl Sulfonyl Peroxides

Quantum chemical methods, such as density functional theory (DFT), can be used to calculate the structures and energies of molecules, as well as the transition states of chemical reactions. This information can be used to predict reaction mechanisms, calculate reaction rates, and understand the factors that control selectivity.

The combination of quantum chemistry and machine learning holds great promise for the future of acyl sulfonyl peroxide chemistry. By leveraging the strengths of both approaches, it will be possible to develop predictive models that are both accurate and computationally efficient. This will enable the in silico design of new acyl sulfonyl peroxides with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and storage protocols for acetyl-sec-heptylsulphonyl peroxide to minimize decomposition risks?

- Methodological Answer: Store the compound under an inert gas (e.g., nitrogen or argon) to prevent oxidation or moisture ingress. Monitor container volume for evaporative loss and test for peroxide formation before each use using iodometric titration or FTIR spectroscopy. Record test results (e.g., peroxide concentration ≤10 ppm) for traceability. Dispose of expired materials per institutional hazardous waste protocols .

Q. Which analytical techniques are most effective for quantifying this compound in experimental mixtures?

- Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for quantifying trace amounts. For rapid screening, employ differential scanning calorimetry (DSC) to assess thermal stability thresholds. Calibrate instruments using standardized reference materials to ensure reproducibility .

Q. What safety protocols should be implemented during synthesis or handling of this compound?

- Methodological Answer: Use explosion-proof equipment, conduct reactions in fume hoods with blast shields, and wear flame-resistant PPE. Limit synthesis scale to <5 g for initial trials. Pre-test reagents for peroxide contamination and adhere to institutional EH&S guidelines for peroxide-forming chemicals .

Advanced Research Questions

Q. How do solvent polarities influence the decomposition kinetics of this compound in free-radical initiation systems?

- Methodological Answer: Design a kinetic study using solvents of varying polarity (e.g., hexane vs. DMSO). Monitor decomposition rates via UV-Vis spectroscopy at controlled temperatures (25–60°C). Correlate solvent dielectric constants with half-life data to model activation energy differences. Validate findings with Arrhenius plots .

Q. What methodologies resolve contradictory data on thermal stability thresholds reported in literature?

- Methodological Answer: Perform comparative DSC analyses under standardized conditions (e.g., heating rate 10°C/min, inert atmosphere). Replicate conflicting studies while controlling variables like humidity and trace metal contamination. Use statistical tools (e.g., ANOVA) to identify significant confounding factors .

Q. How can computational modeling predict the radical initiation efficiency of this compound in polymerization reactions?

- Methodological Answer: Combine density functional theory (DFT) calculations to model bond dissociation energies with experimental electron paramagnetic resonance (EPR) data. Validate predictions by comparing simulated radical yields with gel permeation chromatography (GPC) results in styrene polymerization trials .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported peroxide concentrations across spectroscopic and titrimetric methods?

- Methodological Answer: Cross-validate results using multiple techniques (e.g., iodometric titration for peroxides, NMR for structural integrity). Investigate matrix effects (e.g., solvent interference in UV-Vis) and standardize calibration curves. Publish raw datasets with error margins to enhance reproducibility .

Experimental Design Considerations

Q. What controls are critical when studying this compound’s reactivity in multi-component systems?

- Methodological Answer: Include inert atmosphere controls (e.g., argon-purged reactors) and radical scavengers (e.g., TEMPO) to distinguish peroxide-driven reactions from background radical processes. Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways via GC-MS .

Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.